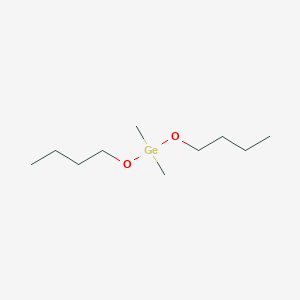
Dibutoxy(dimethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxy(dimethyl)germane is an organogermanium compound characterized by the presence of two butoxy groups and two methyl groups attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(dimethyl)germane typically involves the reaction of germanium tetrachloride with butanol and dimethylmagnesium. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+2BuOH+2Me2Mg→Ge(O-Bu)2(Me)2+2MgCl2
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibutoxy(dimethyl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and butanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
Dibutoxy(dimethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of germanium-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of dibutoxy(dimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibutoxy(dimethyl)silane: Similar structure but with silicon instead of germanium.
Dimethylgermane: Lacks the butoxy groups, making it less reactive in certain contexts.
Tetrabutoxygermane: Contains four butoxy groups, leading to different reactivity and applications.
Uniqueness
Dibutoxy(dimethyl)germane is unique due to the combination of butoxy and methyl groups attached to the germanium atom. This unique structure imparts specific chemical properties, such as reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
85233-05-2 |
|---|---|
Molecular Formula |
C10H24GeO2 |
Molecular Weight |
248.93 g/mol |
IUPAC Name |
dibutoxy(dimethyl)germane |
InChI |
InChI=1S/C10H24GeO2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 |
InChI Key |
FKALAVYZVWIQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Ge](C)(C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















